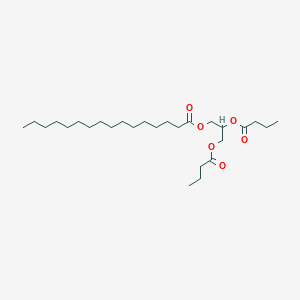

2,3-Di(butanoyloxy)propyl hexadecanoate

Descripción general

Descripción

El 1,2-Dibutyril-3-Palmitoil-rac-glicerol es un compuesto de triacilglicerol que contiene ácido butírico en las posiciones sn-1 y sn-2 y ácido palmítico en la posición sn-3 . Este compuesto se ha identificado en la grasa de mantequilla y las glándulas de Dufour maternas de las abejas Anthophora . Es una molécula significativa en la bioquímica de lípidos debido a su estructura y propiedades únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1,2-Dibutyril-3-Palmitoil-rac-glicerol implica reacciones de esterificación donde el ácido butírico y el ácido palmítico se esterifican con glicerol. La reacción normalmente requiere un catalizador como ácido sulfúrico o ácido p-toluenosulfónico y se lleva a cabo en condiciones de reflujo para asegurar la esterificación completa .

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la destilación y la cromatografía asegura una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1,2-Dibutyril-3-Palmitoil-rac-glicerol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de ácidos carboxílicos y otros productos oxidados.

Hidrólisis: En presencia de agua y un catalizador ácido o básico, los enlaces éster se pueden hidrolizar para producir glicerol, ácido butírico y ácido palmítico.

Transesterificación: Esta reacción implica el intercambio de grupos éster con alcoholes, lo que lleva a la formación de diferentes ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Hidrólisis: Se utilizan condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).

Transesterificación: Se emplean catalizadores como metóxido de sodio o lipasas.

Principales Productos Formados:

Oxidación: Ácidos carboxílicos y otros derivados oxidados.

Hidrólisis: Glicerol, ácido butírico y ácido palmítico.

Transesterificación: Varios ésteres dependiendo del alcohol utilizado.

Aplicaciones Científicas De Investigación

Biochemistry

In biochemistry, 2,3-Di(butanoyloxy)propyl hexadecanoate serves as a model compound for studying lipid interactions within cellular membranes. Its amphiphilic nature allows it to influence membrane fluidity, which is critical for the function of membrane-bound enzymes and receptors. Research indicates that this compound can modulate signaling pathways, acting as a secondary messenger in various biological processes .

Pharmaceuticals

The compound has been investigated for its potential as an antiviral agent. Specifically, derivatives of similar structures have shown efficacy against viruses such as Herpes Simplex Virus (HSV) and Hepatitis B . The ability to enhance bioavailability through modifications makes it an attractive candidate for drug formulation.

Case Study: Antiviral Activity

- Objective: Evaluate the antiviral properties of this compound.

- Method: In vitro studies measuring the compound's effectiveness against HSV.

- Results: Demonstrated significant inhibition of viral replication at varying concentrations.

Materials Science

In materials science, this compound is utilized in the development of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water. Its unique structure allows it to reduce surface tension effectively, making it suitable for applications in cosmetics and food products.

Case Study: Emulsification

- Objective: Assess the emulsifying properties of this compound in food applications.

- Method: Comparison with traditional emulsifiers in salad dressings.

- Results: Showed improved stability and texture in emulsified products.

Summary of Applications

The diverse applications of this compound can be summarized as follows:

| Application Area | Specific Uses |

|---|---|

| Biochemistry | Model for lipid interactions |

| Pharmaceuticals | Potential antiviral agent |

| Materials Science | Surfactant and emulsifier in products |

Mecanismo De Acción

El mecanismo de acción del 1,2-Dibutyril-3-Palmitoil-rac-glicerol implica su metabolismo en el cuerpo. El compuesto se hidroliza por lipasas para liberar ácido butírico y ácido palmítico, que luego se utilizan en diversas vías metabólicas. El ácido butírico es conocido por sus propiedades antiinflamatorias y anticancerígenas, mientras que el ácido palmítico es un componente clave de las membranas celulares .

Compuestos Similares:

1,2-Dipalmitoleoil-3-Palmitoil-rac-glicerol: Contiene ácido palmitoleico en las posiciones sn-1 y sn-2 y ácido palmítico en la posición sn-3.

1,2-Distearoyl-3-Palmitoyl-rac-glicerol: Contiene ácido esteárico en las posiciones sn-1 y sn-2 y ácido palmítico en la posición sn-3.

1,2-Dilinoleoyl-3-Palmitoyl-rac-glicerol: Contiene ácido linoleico en las posiciones sn-1 y sn-2 y ácido palmítico en la posición sn-3.

Singularidad: El 1,2-Dibutyril-3-Palmitoil-rac-glicerol es único debido a la presencia de ácido butírico, que confiere actividades biológicas distintas, como efectos antiinflamatorios y anticancerígenos. Esto lo diferencia de otros triacilgliceroles que contienen diferentes ácidos grasos .

Comparación Con Compuestos Similares

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: Contains palmitoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

1,2-Distearoyl-3-Palmitoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

Uniqueness: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol is unique due to the presence of butyric acid, which imparts distinct biological activities such as anti-inflammatory and anticancer effects. This sets it apart from other triacylglycerols that contain different fatty acids .

Actividad Biológica

2,3-Di(butanoyloxy)propyl hexadecanoate, also known as tripalmitin, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₃₇H₇₄O₅

- Molecular Weight : 598.96 g/mol

- CAS Number : 74055-98-4

The compound features a glycerol backbone with two butanoyloxy groups and one hexadecanoate group. Its unique structure contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with lipid membranes and enzymes. The ester groups can be hydrolyzed by lipases, releasing butanoic acid and hexadecanoic acid (palmitic acid), which are known to participate in various metabolic pathways.

Key Mechanisms:

- Lipid Metabolism : The hydrolysis process plays a crucial role in lipid metabolism, influencing energy storage and utilization.

- Drug Delivery Systems : Due to its lipidic nature, the compound is investigated for its application in lipid-based drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceutical formulations .

- Anti-inflammatory Effects : Preliminary studies have shown that the compound may modulate inflammatory responses by affecting cytokine production .

- Cell Membrane Interaction : The compound's interaction with cell membranes has been linked to changes in membrane fluidity and permeability, which can influence cellular signaling pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various fatty acid esters, including this compound. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a natural preservative .

- Inflammation Modulation : Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tripalmitin (this compound) | Glycerol backbone with two butanoyloxy groups | Antimicrobial, anti-inflammatory |

| Glyceryl monostearate | Glycerol with one stearate group | Emulsifying agent with mild antimicrobial properties |

| Phosphatidylcholine | Glycerol backbone with phosphate group | Essential for cell membrane integrity; involved in signaling |

Propiedades

IUPAC Name |

2,3-di(butanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)32-23-24(33-27(30)20-6-3)22-31-25(28)19-5-2/h24H,4-23H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQHBSIZIHQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275624 | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74055-98-4 | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74055-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.